An In-depth Technical Guide to 5-Bromo-2-fluoro-3-methoxypyridine: A Key Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to 5-Bromo-2-fluoro-3-methoxypyridine: A Key Building Block in Modern Medicinal Chemistry
Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery
In the landscape of modern pharmaceutical research, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of rational drug design. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. These modifications often lead to enhanced metabolic stability, increased binding affinity, and improved bioavailability.
Among the various fluorinated heterocycles, substituted pyridines are of particular interest due to their prevalence in a wide array of biologically active compounds. 5-Bromo-2-fluoro-3-methoxypyridine stands out as a versatile and highly valuable building block for medicinal chemists. Its trifunctional nature, featuring a reactive bromine atom, a fluorine substituent, and a methoxy group on a pyridine core, offers a rich platform for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of 5-Bromo-2-fluoro-3-methoxypyridine, including its chemical properties, synthesis, reactivity, and applications in drug discovery, aimed at researchers, scientists, and drug development professionals.
Chemical Identity and Properties
5-Bromo-2-fluoro-3-methoxypyridine is a substituted pyridine derivative with the chemical formula C₆H₅BrFNO.[1] Its unique substitution pattern provides a combination of electronic and steric properties that make it a valuable intermediate in organic synthesis.
| Property | Value |
| CAS Number | 880870-66-6 |
| Molecular Formula | C₆H₅BrFNO |
| Molecular Weight | 206.01 g/mol [1] |
| IUPAC Name | 5-bromo-2-fluoro-3-methoxypyridine |
| Synonyms | 5-bromo-2-fluoro-3-methoxy-pyridine |
| Appearance | Solid |
| Purity | Typically ≥97% |
Table 1: Chemical and Physical Properties of 5-Bromo-2-fluoro-3-methoxypyridine.
Synthesis of 5-Bromo-2-fluoro-3-methoxypyridine
A logical synthetic approach could start from a suitable aminopyridine precursor, followed by diazotization, fluorination, and subsequent bromination.
Proposed Synthetic Protocol:
-
Diazotization and Fluorination (Balz-Schiemann Reaction):
-
Dissolve 5-amino-2-fluoro-3-methoxypyridine in an acidic medium (e.g., hydrochloric acid).
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite to form the diazonium salt.
-
Introduce a fluorinating agent, such as tetrafluoroboric acid, to facilitate the substitution of the diazonium group with fluorine.
-
Gently warm the reaction mixture to promote the decomposition of the diazonium tetrafluoroborate salt, yielding 2-fluoro-3-methoxypyridine.
-
-
Bromination:
-
Dissolve the resulting 2-fluoro-3-methoxypyridine in a suitable solvent.
-
Introduce a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to effect electrophilic bromination at the C5 position of the pyridine ring.
-
The reaction may be heated to facilitate the bromination.
-
Upon completion, the reaction mixture is worked up and purified by chromatography to yield 5-Bromo-2-fluoro-3-methoxypyridine.
-
Reactivity and Synthetic Applications
The synthetic utility of 5-Bromo-2-fluoro-3-methoxypyridine lies in the differential reactivity of its functional groups, allowing for sequential and site-selective modifications.
-
The Bromine Atom: The C-Br bond is the most versatile handle for synthetic transformations, primarily serving as an excellent electrophilic site for palladium-catalyzed cross-coupling reactions.[3]
-
The Fluorine Atom: The C-F bond is generally stable under many reaction conditions, but it can be susceptible to nucleophilic aromatic substitution (SNAr) under forcing conditions, particularly with strong nucleophiles.
-
The Methoxy Group: The methoxy group is relatively inert but can be cleaved to the corresponding hydroxypyridine if required, using reagents like boron tribromide (BBr₃).
Palladium-Catalyzed Cross-Coupling Reactions
5-Bromo-2-fluoro-3-methoxypyridine is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups at the 5-position of the pyridine ring.[4]
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add 5-Bromo-2-fluoro-3-methoxypyridine (1.0 equiv.), the desired boronic acid or its ester (1.1-1.5 equiv.), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 equiv.).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst; 1-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).
-
Heat the reaction mixture (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction, perform an aqueous work-up, and purify the product by column chromatography.
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines and related compounds.[5] This reaction is crucial for the synthesis of many pharmaceutical agents.
General Experimental Protocol for Buchwald-Hartwig Amination:
-
To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., a G3 or G4 pre-catalyst; 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, or SPhos; 1.5-5 mol%), and the base (e.g., NaOtBu or K₃PO₄; 1.5-2.5 equiv.).
-
Evacuate and backfill the vessel with an inert gas.
-
Add 5-Bromo-2-fluoro-3-methoxypyridine (1.0 equiv.) and the desired amine (1.1-1.5 equiv.).
-
Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Heat the reaction mixture (typically 80-120 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction, quench, and perform an extractive work-up.
-
Purify the product by column chromatography.
Spectroscopic Analysis
| Technique | Expected Data |
| ¹H NMR | Two aromatic protons would be expected in the range of δ 7.0-8.5 ppm, likely appearing as doublets or doublet of doublets due to H-F and H-H coupling. The methoxy protons would appear as a singlet around δ 3.8-4.2 ppm. |
| ¹³C NMR | Six distinct carbon signals would be expected. The carbon bearing the fluorine would show a large C-F coupling constant. The chemical shifts would be influenced by the electronic effects of the bromo, fluoro, and methoxy substituents. |
| Mass Spec. | The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of approximately equal intensity). The exact mass would be a key identifier. |
| IR | Characteristic peaks for C-F stretching (around 1000-1200 cm⁻¹), C-O stretching of the methoxy group, and aromatic C-H and C=C/C=N stretching would be observed. |
Table 2: Expected Spectroscopic Data for 5-Bromo-2-fluoro-3-methoxypyridine.
Applications in Drug Discovery
Halogenated pyridine intermediates like 5-Bromo-2-fluoro-3-methoxypyridine are invaluable in the synthesis of novel therapeutic agents.[6] The ability to selectively functionalize the pyridine ring allows for the rapid generation of compound libraries for screening and lead optimization. While specific examples of marketed drugs derived directly from this intermediate are not publicly disclosed, its structural motifs are present in many biologically active molecules, including kinase inhibitors, GPCR modulators, and other targeted therapies. The strategic placement of the fluoro and methoxy groups can be used to fine-tune the electronic properties and metabolic stability of the final drug molecule.
Safety and Handling
5-Bromo-2-fluoro-3-methoxypyridine should be handled by trained personnel in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Wear protective gloves/eye protection/face protection.
-
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
References
-
Pipzine Chemicals. (n.d.). 5-Bromo-3-fluoro-2-methoxypyridine. Retrieved from [Link]
-
PubChem. (n.d.). 5-bromo-3-fluoro-2-methoxypyridine. Retrieved from [Link]
- Google Patents. (2020). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- Google Patents. (2019). CN109232399B - Synthetic method of 5-bromo-2-methyl-3-(trifluoromethyl) pyridine.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development. Retrieved from [Link]
-
National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-bromo-3-fluoro-2-methoxypyridine (C6H5BrFNO). Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Bromo-2-methoxypyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]
- 3. guidechem.com [guidechem.com]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. 5-Bromo-3-fluoro-2-methoxypyridine | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
